molecular formula C23H27N3O3 B5212856 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide

3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide

Cat. No. B5212856
M. Wt: 393.5 g/mol
InChI Key: FVZWHPVCCQHCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide, also known as Compound 1, is a novel chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 exerts its effects through various mechanisms, including the modulation of receptor activity and the inhibition of enzyme activity. For example, 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including movement, motivation, and reward. 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the induction of apoptosis. For example, 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has been shown to modulate the release of dopamine, which is involved in the regulation of various physiological processes, including movement, motivation, and reward. 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has been shown to induce apoptosis in cancer cells, which may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 is its versatility in various fields, including medicinal chemistry, pharmacology, and neuroscience. Additionally, 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has been shown to have potent biological activity, which makes it a valuable tool for studying various physiological processes. However, one of the limitations of 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 is its complex synthesis method, which may limit its accessibility to researchers.

Future Directions

There are several future directions for the study of 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of its mechanism of action, which may provide insights into the regulation of various physiological processes. Additionally, the development of new synthesis methods for 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 may increase its accessibility to researchers and facilitate its use in various fields.

Synthesis Methods

3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-pentenoyl chloride with piperidine to form 1-(4-pentenoyl)-4-piperidinol. The second step involves the reaction of 1-(4-pentenoyl)-4-piperidinol with 2-bromomethylpyridine to form 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide.

Scientific Research Applications

3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has been studied for its ability to modulate the activity of various receptors, including the dopamine D2 receptor and the sigma-1 receptor. In neuroscience, 3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide 1 has been investigated for its potential as a tool for studying the role of various neurotransmitters and receptors in the brain.

properties

IUPAC Name

3-(1-pent-4-enoylpiperidin-4-yl)oxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-2-3-10-22(27)26-14-11-20(12-15-26)29-21-9-6-7-18(16-21)23(28)25-17-19-8-4-5-13-24-19/h2,4-9,13,16,20H,1,3,10-12,14-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZWHPVCCQHCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(4-pentenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.